![molecular formula C16H15BrO4 B5129858 methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate, also known as PBPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
Methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate exerts its pharmacological effects through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate is its relatively easy synthesis method, which makes it readily available for use in scientific research. Additionally, methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been shown to exhibit low toxicity, making it a safe compound for use in laboratory experiments. However, one of the limitations of methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate. One area of interest is the development of new anti-inflammatory and anti-cancer drugs based on the structure of methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate. Additionally, methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has shown promise as a potential material for use in bioengineering applications, such as the development of drug delivery systems and tissue engineering scaffolds. Finally, further research is needed to fully understand the mechanism of action of methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate and its potential applications in various fields.
Conclusion:
In conclusion, methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate is a chemical compound that has shown significant potential for use in various scientific research applications. Its relatively easy synthesis method, low toxicity, and pharmacological effects make it a promising candidate for the development of new drugs and materials. Further research is needed to fully understand the potential of methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate and its future applications in various fields.
Synthesemethoden
Methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate is synthesized through a multi-step process involving the reaction of 4-bromophenol with 2-bromoethanol, which is then coupled with methyl 4-hydroxybenzoate. The final product is obtained through esterification with methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been identified as a potential candidate for use in various scientific research applications, including drug discovery and development, as well as in the fields of materials science and bioengineering. methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4/c1-19-16(18)12-2-6-14(7-3-12)20-10-11-21-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHYRBHESVKOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

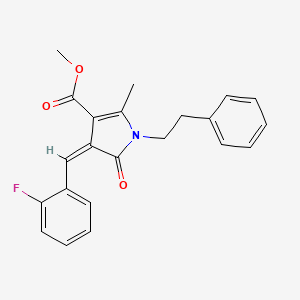
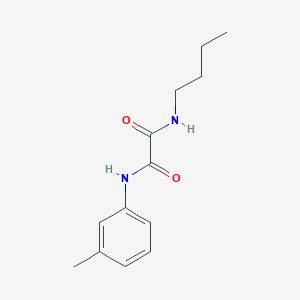
![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5129796.png)
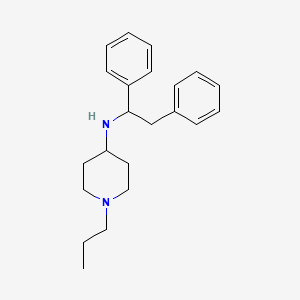
![ethyl 3-(2-methylbenzyl)-1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5129839.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)
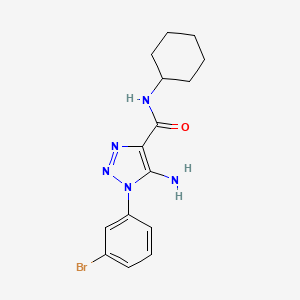
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)
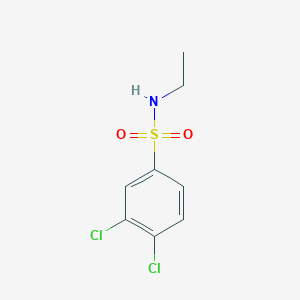
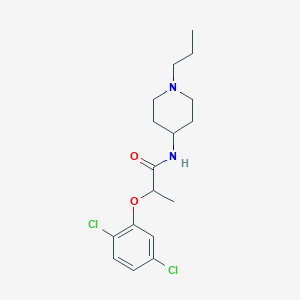
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)
![N-(2-bromophenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5129894.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)